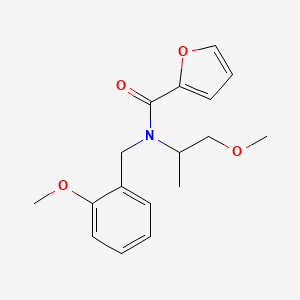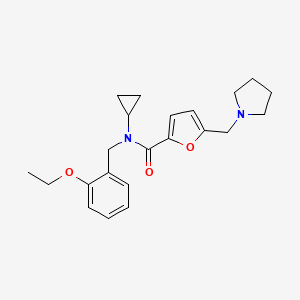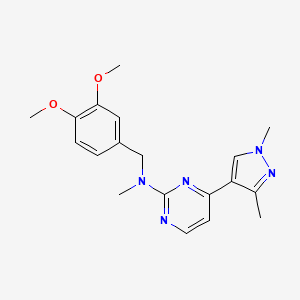
N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MBMMF and has been synthesized using a unique method that involves the reaction of furfurylamine with 2-methoxybenzaldehyde and 2-methoxy-1-methylethylamine.
作用機序
The mechanism of action of MBMMF is not fully understood, but it is believed to interact with specific receptors in cells to produce its effects. MBMMF has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. This activation leads to the upregulation of genes involved in adipogenesis and lipid metabolism, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
MBMMF has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that MBMMF can induce the differentiation of preadipocytes into adipocytes and increase glucose uptake in adipocytes. In vivo studies have shown that MBMMF can improve insulin sensitivity and glucose tolerance in obese mice and reduce hepatic steatosis in high-fat diet-fed mice. These effects suggest that MBMMF may have potential therapeutic applications for the treatment of metabolic disorders such as type 2 diabetes and obesity.
実験室実験の利点と制限
One of the main advantages of using MBMMF in lab experiments is its ease of synthesis and purification. The optimized synthesis method produces high yields of pure MBMMF, making it ideal for large-scale experiments. Another advantage is its potential therapeutic applications, which make it an attractive target for drug discovery. However, one of the limitations of using MBMMF in lab experiments is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of MBMMF. One area of research is the development of MBMMF-based materials for use in organic electronics. MBMMF has shown promising electron transport properties and could be used as a hole transport material in OLEDs and OPV devices. Another area of research is the investigation of MBMMF's potential therapeutic applications. MBMMF has been shown to have beneficial effects on glucose and lipid metabolism, and further studies could explore its potential use in the treatment of metabolic disorders such as type 2 diabetes and obesity. Additionally, the development of more efficient synthesis methods and the investigation of MBMMF's interactions with specific receptors could provide further insights into its mechanism of action and potential applications.
Conclusion
In conclusion, N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis, potential therapeutic applications, and promising electron transport properties make it an attractive target for further study. The investigation of MBMMF's mechanism of action and its interactions with specific receptors could provide further insights into its potential applications.
合成法
The synthesis of MBMMF involves the reaction of furfurylamine with 2-methoxybenzaldehyde and 2-methoxy-1-methylethylamine. The reaction is catalyzed by p-toluenesulfonic acid and carried out in dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain pure MBMMF. This method has been optimized to produce high yields of MBMMF with good purity and can be easily scaled up for large-scale synthesis.
科学的研究の応用
MBMMF has been studied for its potential applications in various fields of scientific research. One of the most promising applications of MBMMF is in the field of organic electronics. MBMMF has been shown to exhibit excellent electron transport properties and can be used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. MBMMF has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-13(12-20-2)18(17(19)16-9-6-10-22-16)11-14-7-4-5-8-15(14)21-3/h4-10,13H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUTXYRSAVBMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N(CC1=CC=CC=C1OC)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]butan-1-ol](/img/structure/B5903290.png)
![N-cyclopentyl-4-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}-4-oxobutanamide](/img/structure/B5903296.png)
![4-[(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5903299.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[3-(methylthio)benzyl]urea trifluoroacetate](/img/structure/B5903300.png)
![methyl (2R)-2-{[4-(4-methoxyphenoxy)benzoyl]amino}propanoate](/img/structure/B5903308.png)


![N-ethyl-2-methoxy-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5903322.png)
![2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol](/img/structure/B5903334.png)
![N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B5903339.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2,2-dimethyl-3-pyrrolidin-1-ylpropyl)piperidine](/img/structure/B5903347.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(1-methylpiperidin-3-yl)propanamide](/img/structure/B5903366.png)
![N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide](/img/structure/B5903374.png)